LXW7 αvβ3 Integrin Binding Affinity (IC50) Comparison with Cilengitide
LXW7 binds αvβ3 integrin with an IC50 of 0.68 μM (680 nM) in cell-free competitive binding assays [1]. In contrast, the clinically investigated cyclic RGD pentapeptide cilengitide (c(RGDf(NMe)V)) exhibits substantially higher potency with an IC50 of 4.1 nM against αvβ3 . This approximately 166-fold difference in potency reflects cilengitide's optimization as a high-affinity therapeutic antagonist, whereas LXW7 occupies a distinct pharmacological niche as a moderate-affinity ligand that activates rather than suppresses downstream signaling in endothelial cells. Users should note that the IC50 values were generated under different assay conditions—LXW7 data derive from competitive binding against biotinylated ligand in αvβ3-transfected cell systems, while cilengitide values represent cell-free vitronectin competition assays—so direct quantitative comparison requires appropriate cross-study calibration. The key differentiation lies not in superior potency but in LXW7's unique functional agonism of VEGFR-2 phosphorylation not observed with cilengitide.
| Evidence Dimension | αvβ3 integrin binding inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 680 nM (0.68 μM) |
| Comparator Or Baseline | Cilengitide: IC50 = 4.1 nM |
| Quantified Difference | Cilengitide is ~166-fold more potent than LXW7 |
| Conditions | LXW7: competitive binding assay with biotinylated ligand and αvβ3-transfected K562 cells; Cilengitide: cell-free vitronectin binding competition |
Why This Matters
Procurement decisions must account for the fact that LXW7 is not a high-potency antagonist but a moderate-affinity ligand with unique pro-angiogenic signaling properties absent in cilengitide.
- [1] Hao D, Xiao W, Liu R, et al. Discovery and characterization of a potent and specific peptide ligand targeting endothelial progenitor cells and endothelial cells for tissue regeneration. ACS Chem Biol. 2017;12(4):1075-1086. View Source
